molecular formula C6H4FN3 B15090826 2-Amino-4-fluoronicotinonitrile

2-Amino-4-fluoronicotinonitrile

Katalognummer: B15090826
Molekulargewicht: 137.11 g/mol
InChI-Schlüssel: AJWVHAHPNZQNPF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-4-fluoronicotinonitrile is a chemical compound with the molecular formula C6H4FN3 It is a derivative of nicotinonitrile, characterized by the presence of an amino group at the 2-position and a fluorine atom at the 4-position on the pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-fluoronicotinonitrile typically involves the reaction of 4-fluoronicotinonitrile with ammonia or an amine source under suitable conditions. One common method includes the use of ammonium acetate in a solvent such as ethanol, followed by heating to facilitate the reaction. The reaction can be represented as follows:

4-Fluoronicotinonitrile+Ammonium AcetateThis compound\text{4-Fluoronicotinonitrile} + \text{Ammonium Acetate} \rightarrow \text{this compound} 4-Fluoronicotinonitrile+Ammonium Acetate→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as cellulose sulfuric acid have been employed to improve reaction efficiency and reduce reaction times .

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-4-fluoronicotinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids under mild conditions.

Major Products

The major products formed from these reactions include substituted derivatives, reduced amines, and biaryl compounds, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2-Amino-4-fluoronicotinonitrile has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-Amino-4-fluoronicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and fluorine groups play crucial roles in binding to these targets, influencing the compound’s biological activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby blocking their activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Amino-4-fluoronicotinonitrile is unique due to the specific positioning of the amino and fluorine groups, which confer distinct electronic and steric properties. This uniqueness makes it valuable in the synthesis of specialized compounds with tailored biological and material properties.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure allows for diverse chemical reactions and applications, making it a valuable tool in medicinal chemistry, materials science, and biological research.

Eigenschaften

Molekularformel

C6H4FN3

Molekulargewicht

137.11 g/mol

IUPAC-Name

2-amino-4-fluoropyridine-3-carbonitrile

InChI

InChI=1S/C6H4FN3/c7-5-1-2-10-6(9)4(5)3-8/h1-2H,(H2,9,10)

InChI-Schlüssel

AJWVHAHPNZQNPF-UHFFFAOYSA-N

Kanonische SMILES

C1=CN=C(C(=C1F)C#N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.